4-[(2-Propynyloxy)methyl]piperidine
Description
Contextualization within Piperidine (B6355638) and Propargyl Ether Chemical Scaffolds
The piperidine ring is a foundational heterocyclic motif in medicinal chemistry, present in a vast number of approved pharmaceutical agents. vulcanchem.comrsc.orgnih.gov This six-membered nitrogen-containing heterocycle is valued for its ability to introduce a basic nitrogen atom, which can be crucial for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets. rsc.org The conformational flexibility of the piperidine ring also allows for the precise spatial arrangement of substituents, a critical factor in optimizing drug-receptor binding. rsc.org
Complementing the piperidine core is the propargyl ether functional group. The terminal alkyne of the propargyl group is a highly versatile handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction's high efficiency, selectivity, and biocompatibility have made the propargyl group an invaluable tool for chemical biology, materials science, and drug discovery. The ether linkage provides a stable and relatively inert connection between the piperidine scaffold and the reactive propargyl group.
The combination of these two scaffolds in 4-[(2-Propynyloxy)methyl]piperidine results in a bifunctional molecule with significant potential as a building block in the synthesis of more complex molecular architectures.
Significance of the Chemical Compound in Contemporary Organic and Medicinal Chemistry Research
The significance of this compound in modern chemical research stems directly from the advantageous properties of its constituent parts. In medicinal chemistry, the piperidine moiety can serve as a key pharmacophore, interacting with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.govnih.gov The introduction of a propargyl ether at the 4-position of the piperidine ring provides a strategic vector for further molecular elaboration.
This "clickable" functionality allows for the straightforward linkage of the piperidine scaffold to other molecules of interest, such as biomolecules, fluorescent dyes, or other pharmacophores, through the formation of a stable triazole ring. This approach is central to the principles of modular drug design and the generation of libraries of compounds for high-throughput screening.
In the realm of organic synthesis, this compound serves as a versatile intermediate. The terminal alkyne can participate in a wide array of reactions beyond click chemistry, including Sonogashira coupling, C-H activation, and various cyclization reactions, enabling the construction of diverse and complex molecular frameworks. nih.gov
Overview of Key Academic Research Themes and Prior Investigations Involving this compound
While specific, in-depth academic studies focusing solely on this compound are not extensively documented in publicly available literature, its utility can be inferred from research on closely related structures. The primary research themes involving this compound are centered on its application as a synthetic building block.
One key theme is its use in the synthesis of novel therapeutic agents. For instance, the piperidine core is a known scaffold for compounds targeting the central nervous system. rsc.orgnih.gov The propargyl group allows for the attachment of various substituents to modulate activity, selectivity, and pharmacokinetic properties. Research in this area would likely involve the synthesis of a library of derivatives via click chemistry, followed by biological evaluation for specific therapeutic targets.
Another significant research area is the development of chemical probes and diagnostic tools. The ability to attach a reporter molecule (e.g., a fluorophore) to the piperidine scaffold via the propargyl handle allows for the creation of probes to study the localization and interactions of piperidine-containing drugs or to investigate biological systems where the piperidine motif is recognized.
Furthermore, the compound is relevant in the field of materials science, where the propargyl group can be used to polymerize or to functionalize surfaces and nanoparticles, imparting the specific chemical properties of the piperidine ring to the resulting material. rsc.org
Table 1: General Synthetic Approaches to Piperidine Derivatives
| Reaction Type | Description | Key Reagents/Catalysts |
| Catalytic Hydrogenation | Reduction of pyridine (B92270) precursors to form the saturated piperidine ring. | Platinum oxide, Palladium on carbon, Rhodium |
| Reductive Amination | Reaction of a dicarbonyl compound with an amine, followed by reduction. | Sodium triacetoxyborohydride, Sodium cyanoborohydride |
| Aza-Diels-Alder Reaction | Cycloaddition reaction between an imine and a diene to form a tetrahydropyridine, which can be reduced. | Lewis acids |
| Intramolecular Cyclization | Ring closure of a linear precursor containing an amine and a suitable electrophilic or leaving group. | Bases, Transition metal catalysts |
Table 2: Common Reactions of Propargyl Ethers
| Reaction Type | Description | Key Reagents/Catalysts |
| Click Chemistry (CuAAC) | [3+2] cycloaddition with an azide (B81097) to form a 1,2,3-triazole. | Copper(I) source (e.g., CuSO4/sodium ascorbate) |
| Sonogashira Coupling | Cross-coupling reaction with an aryl or vinyl halide. | Palladium catalyst, Copper co-catalyst, Base |
| Glaser Coupling | Oxidative coupling of terminal alkynes to form a diacetylene. | Copper salts, Oxidant (e.g., O2) |
| Mannich Reaction | Reaction with an amine and a non-enolizable aldehyde. | Copper or other metal salts |
Structure
3D Structure
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-(prop-2-ynoxymethyl)piperidine |
InChI |
InChI=1S/C9H15NO/c1-2-7-11-8-9-3-5-10-6-4-9/h1,9-10H,3-8H2 |
InChI Key |
HHQHFQSQJUKIHT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC1CCNCC1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Routes to 4 2 Propynyloxy Methyl Piperidine and Its Analogs
Retrosynthetic Analysis and Key Disconnection Strategies for 4-[(2-Propynyloxy)methyl]piperidine
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials. amazonaws.comdeanfrancispress.comquizlet.com For this compound, the primary disconnection points are the ether linkage and the bonds to the piperidine (B6355638) nitrogen.
A logical retrosynthetic approach involves disconnecting the propargyl ether bond, leading to two key synthons: a (piperidin-4-yl)methanol derivative and a propargyl halide or equivalent electrophile. The (piperidin-4-yl)methanol synthon can be further disconnected at the C-N bonds of the piperidine ring, suggesting starting materials like 4-hydroxymethylpyridine or a suitably protected piperidine-4-carbaldehyde (B112701) or carboxylic acid derivative. This strategy allows for the modular construction of the target molecule.
Key Disconnection Points:
| Disconnection Bond | Resulting Synthons | Corresponding Forward Reaction |
| C(sp3)-O (Ether) | (Piperidin-4-yl)methanol, Propargyl halide | Williamson ether synthesis |
| C-N (Piperidine) | 4-Hydroxymethylpyridine, Ammonia or primary amine | Reductive amination, Cyclization |
Development and Optimization of Classical Synthetic Approaches
Classical synthetic methods have been instrumental in preparing this compound and its analogs. These approaches can be categorized into linear and convergent syntheses.
Linear syntheses involve a sequential series of reactions where the product of one step becomes the reactant for the next. A common linear route to the this compound core starts from commercially available 4-hydroxypiperidine (B117109) or 4-(hydroxymethyl)piperidine. nuph.edu.ua The synthesis often begins with the protection of the piperidine nitrogen, typically with a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group, to prevent side reactions. The hydroxyl group is then alkylated with a propargyl halide, such as propargyl bromide, in the presence of a base like sodium hydride. Finally, the protecting group is removed under acidic or hydrogenolytic conditions to yield the desired product.
Another linear approach starts from 1-benzylpiperidin-4-one. researchgate.net Reductive amination followed by functional group manipulations can lead to the desired (piperidin-4-yl)methanol intermediate. researchgate.net
For this compound, a convergent strategy could involve the synthesis of a protected (piperidin-4-yl)methanol and a separate synthesis of a propargyl-containing fragment. These two fragments are then coupled in a late-stage etherification reaction. This approach is particularly advantageous when synthesizing analogs with modifications on either the piperidine ring or the propargyl group.
Exploration of Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.itmdpi.com In the context of synthesizing piperidine derivatives, several green approaches are being explored. nih.gov
The use of greener solvents, such as water or ethanol, in place of hazardous solvents like dimethylformamide (DMF) is a key consideration. Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste. For instance, developing catalytic methods for the direct propargylation of 4-(hydroxymethyl)piperidine would be a significant green advancement. Additionally, exploring one-pot or tandem reactions can minimize workup and purification steps, leading to a more environmentally benign process. The use of alternative bases to piperidine for Fmoc removal in solid-phase synthesis is also an area of active research to improve the greenness of related synthetic processes. peptide.comrsc.org
Application of Catalytic Methodologies for Selective Transformations
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. In the synthesis of piperidine derivatives, various catalytic transformations are employed.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce substituents onto the piperidine ring. elsevierpure.com Rhodium- and palladium-catalyzed hydrogenation of substituted pyridines is a common method for synthesizing piperidine rings. mdpi.com Furthermore, iron-catalyzed reductive amination provides an efficient route to piperidines. mdpi.com For the introduction of the propargyl group, transition-metal-catalyzed propargylation reactions could offer a more efficient and selective alternative to traditional Williamson ether synthesis.
Stereoselective Synthesis of Chiral Derivatives of this compound
The synthesis of enantiomerically pure chiral derivatives of this compound is of great interest in medicinal chemistry, as different stereoisomers can exhibit distinct biological activities. conicet.gov.ar
Several strategies can be employed for stereoselective synthesis. One approach is to start from a chiral precursor, such as a chiral piperidine derivative. Asymmetric catalysis is another powerful tool. For example, chiral rhodium catalysts have been used for the stereoselective functionalization of piperidines. nih.gov The use of chiral auxiliaries can also direct the stereochemical outcome of a reaction. For instance, a chiral auxiliary attached to the piperidine nitrogen can influence the stereoselectivity of subsequent transformations.
A notable example is the stereoselective synthesis of cis- and trans-4-substituted prolinols, which can be adapted for piperidine systems. elsevierpure.com This involves a diastereoselective hydrogenation step using catalysts like Pd/C or Crabtree's catalyst to control the stereochemistry. Chiral resolution of a racemic mixture is another method to obtain enantiomerically pure compounds. google.com
Chemical Reactivity and Transformation Studies of 4 2 Propynyloxy Methyl Piperidine
Alkyne Functional Group Reactivity and Derivatizations
The terminal alkyne, or propargyl group, is the most reactive site in the 4-[(2-Propynyloxy)methyl]piperidine molecule under many conditions. This functionality is a versatile handle for a variety of chemical transformations, including cycloadditions and hydrofunctionalization reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Related Click Chemistry Applications
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, regioselectivity, and broad functional group tolerance. This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). The propargyl group of this compound is an excellent substrate for CuAAC reactions, enabling its conjugation to a wide array of azide-containing molecules.
The mechanism of the CuAAC reaction involves the in situ formation of a copper(I) acetylide, which then reacts with an azide in a stepwise manner to form the triazole product. beilstein-journals.org The reaction is typically carried out in the presence of a copper(I) source, often generated in situ from a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate. beilstein-journals.org The use of ligands can further accelerate the reaction. beilstein-journals.org
While specific studies detailing the CuAAC reaction of this compound are not abundant in the cited literature, the reactivity of analogous N-propargyl piperidine (B6355638) derivatives provides strong evidence for its utility. nih.gov For instance, N-propargyl iminosugar piperidines have been successfully coupled with various azide-substituted glucose building blocks to generate pseudo-disaccharides. nih.gov These reactions proceed in good yields, highlighting the robustness of the CuAAC reaction with propargyl-piperidine scaffolds. The reaction conditions are generally mild, often proceeding at room temperature in various solvents, including aqueous mixtures.
Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions with Propargyl-Piperidine Analogues
| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Yield (%) | Reference |
| N-propargyl 1,5-dideoxy-1,5-imino-D-gulitol (O-acetylated) | Azide-substituted glucose | CuSO₄·5H₂O, Sodium Ascorbate | CH₂Cl₂/H₂O | Good | nih.gov |
| Phenylacetylene | Benzyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | Quantitative | acs.org |
| Propargyl alcohol | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate, THPTA | H₂O/t-BuOH | High | nih.gov |
This table presents data from analogous systems to illustrate the expected reactivity.
Hydrofunctionalization Reactions of the Propargyl Moiety
The propargyl ether moiety can undergo various hydrofunctionalization reactions, where an X-H bond (X = C, N, O, S, etc.) is added across the triple bond. These reactions can be catalyzed by various transition metals, such as gold, platinum, or indium. For example, intramolecular hydroarylation of aryl propargyl ethers catalyzed by indium has been studied, leading to the formation of chromene derivatives. bldpharm.com While this is an intramolecular example, it demonstrates the susceptibility of the propargyl ether to nucleophilic attack from an aromatic ring.
In the context of this compound, intermolecular hydrofunctionalization reactions could be envisioned with various nucleophiles. For instance, the addition of thiols (hydrothiolation) or amines (hydroamination) across the alkyne would lead to the formation of vinyl sulfides or enamines, respectively. These reactions would likely require a suitable catalyst to proceed efficiently and with high regioselectivity.
Other Cycloaddition and Addition Reactions
Beyond the CuAAC reaction, the alkyne functionality of this compound can participate in other cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. lifechemicals.com While simple alkynes are not typically highly reactive dienophiles, their reactivity can be enhanced by the presence of electron-withdrawing groups or through thermal or Lewis acid-catalyzed conditions. Intramolecular Diels-Alder reactions of pyridazinecarbonitriles bearing alkyne side chains have been reported, demonstrating the feasibility of such transformations. nih.govmdpi.com
The propargyl group can also undergo [2+2] cycloadditions, particularly under photochemical conditions, to form four-membered rings. lifechemicals.com Additionally, ketenes can react with alkynes in thermal [2+2] cycloadditions. lifechemicals.com Another relevant transformation is the ene reaction, which can be considered a type of pericyclic reaction involving the transfer of an allylic hydrogen and the formation of a new carbon-carbon bond. lifechemicals.com
Piperidine Ring Modifications and Functionalizations
The piperidine ring in this compound possesses a secondary amine, which is a key site for functionalization. Furthermore, the C-H bonds of the piperidine ring can also be targeted for modification, albeit with greater challenge.
N-Alkylation and N-Acylation Reactions for Diverse Substitutions
The nitrogen atom of the piperidine ring is nucleophilic and can be readily functionalized through alkylation and acylation reactions. N-alkylation is typically achieved by reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Common bases include potassium carbonate or triethylamine. The choice of solvent can influence the reaction rate and outcome, with polar aprotic solvents like acetonitrile (B52724) or DMF often being employed. researchgate.net To avoid the formation of quaternary ammonium (B1175870) salts, the alkylating agent can be added slowly to an excess of the amine. researchgate.net
N-acylation is another common transformation, typically carried out using acyl chlorides or anhydrides. wikipedia.org The reaction is usually rapid and exothermic, often performed in the presence of a base to scavenge the generated acid. wikipedia.org This reaction leads to the formation of a stable amide bond. These N-functionalization reactions are crucial for diversifying the structure of this compound, allowing for the introduction of a wide range of substituents to modulate its physicochemical and biological properties.
Table 2: General Conditions for N-Functionalization of Piperidines
| Reaction Type | Reagent | Base | Solvent | General Conditions | Reference |
| N-Alkylation | Alkyl Bromide/Iodide | K₂CO₃ or Et₃N | Acetonitrile or DMF | Room Temperature to mild heating | researchgate.net |
| N-Acylation | Acyl Chloride | Et₃N or Pyridine (B92270) | CH₂Cl₂ or THF | 0 °C to Room Temperature | wikipedia.org |
This table provides general conditions for the N-functionalization of piperidine rings.
Functionalization at Carbon Ring Positions
Direct functionalization of the C-H bonds of the piperidine ring is a more challenging but highly desirable transformation as it allows for the late-stage modification of the core scaffold. The different carbon positions (C2, C3, and C4) exhibit distinct reactivities. The C2 position is electronically activated due to its proximity to the nitrogen atom, but it is also sterically hindered. nih.gov The C3 position is electronically deactivated due to the inductive effect of the nitrogen. nih.gov The C4 position is generally the most sterically accessible. nih.gov
Recent advances in catalysis have enabled site-selective C-H functionalization of piperidines. nih.gov For example, rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes have been shown to be effective. nih.gov The regioselectivity of these reactions can be controlled by the choice of the catalyst and the protecting group on the piperidine nitrogen. nih.gov For instance, N-Boc-piperidine can be functionalized at the C2 position, while specific N-acyl piperidines can direct functionalization to the C4 position. nih.gov Functionalization at the C3 position often requires more complex, indirect strategies. nih.gov While these methods have been demonstrated on simpler piperidine systems, they represent a promising avenue for the future derivatization of complex molecules like this compound.
Ring Expansion and Contraction Strategies (if applicable)
The modification of the piperidine scaffold itself through ring expansion or contraction represents a powerful strategy for generating novel molecular architectures. While the direct application of such strategies to this compound is not extensively documented in dedicated studies, established methodologies for piperidine ring transformations are theoretically applicable.
Ring Contraction: Methods for the ring contraction of piperidines to pyrrolidines have been developed, often involving oxidative processes. One such strategy is an oxidative rearrangement using reagents like iodo(III) acetate, which proceeds through an iminium ion intermediate that can be trapped by a nucleophile to yield the contracted pyrrolidine (B122466) ring. researchgate.net Another approach involves a visible light-mediated Norrish type II reaction of α-acylated piperidines, which can lead to the corresponding pyrrolidine product. nih.gov These methods, however, require prior functionalization of the piperidine ring or the nitrogen atom, which would constitute additional synthetic steps if applied to this compound.
Ring Expansion: Ring expansion reactions often proceed through the formation of a carbocation adjacent to the ring, which triggers an alkyl shift to form a larger, often thermodynamically more stable, ring system. chemistrysteps.com For instance, treatment of a cyclobutane (B1203170) derivative with a leaving group on an exocyclic carbon can lead to a cyclopentane (B165970) ring. chemistrysteps.com Similarly, cyclic epoxy-alcohols or β-amino-alcohols can undergo ring expansion when treated with reagents like diethylaminosulfur trifluoride (DAST). arkat-usa.org The application of such a strategy to this compound would necessitate significant chemical modification to introduce the required functional groups to initiate the rearrangement.
Given the synthetic effort required to prepare the necessary precursors from this compound for these transformations, the reactivity of the more accessible propargyl group is more commonly exploited.
Reactivity of the Ether Linkage
The ether linkage in this compound is a chemically robust feature of the molecule. Generally, dialkyl ethers are stable and unreactive towards a wide range of reagents, including bases, nucleophiles, and mild acids or oxidizing/reducing agents.
Cleavage of the C-O ether bond typically requires harsh reaction conditions. The most common method for ether cleavage involves treatment with strong mineral acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion in either an SN1 or SN2 mechanism, depending on the structure of the ether's alkyl groups. For the primary carbon of the (propynyloxy)methyl group, an SN2 pathway would be expected.
In the context of this compound, the reactivity of the terminal alkyne and the piperidine nitrogen generally provides more facile and selective handles for chemical modification under milder conditions than those required for ether cleavage. Therefore, reactions targeting the ether linkage are less common unless the complete removal or replacement of the propargyloxy group is desired.
Palladium-Catalyzed Cross-Coupling Reactions Utilizing Derivatives of this compound
The terminal alkyne of the propargyl group is an exceptionally useful functional handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. libretexts.orglibretexts.org The Sonogashira coupling, in particular, is a powerful and widely used method for coupling terminal alkynes with aryl or vinyl halides. libretexts.org
This reaction typically employs a palladium(0) catalyst, often in conjunction with a copper(I) co-catalyst and a base (usually an amine). The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl/vinyl halide, followed by a transmetalation step with a copper acetylide (formed in situ from the terminal alkyne, copper(I), and base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org
The this compound molecule is an ideal substrate for this reaction, allowing for the direct attachment of various aromatic and heteroaromatic systems to the piperidine core via the propargyl side chain. This creates a diverse range of more complex molecules from a common intermediate.
Table 1: Representative Palladium-Catalyzed Sonogashira Coupling of this compound with Various Aryl Halides
| Entry | Aryl Halide Partner | Reaction Conditions | Expected Product |
|---|---|---|---|
| 1 | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N, THF | 4-{[3-(Phenyl)prop-2-yn-1-yloxy]methyl}piperidine |
| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF | 4-{[3-(p-Tolyl)prop-2-yn-1-yloxy]methyl}piperidine |
| 3 | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄, CuI, Et₃N, THF | 4-{[3-(4-Fluorophenyl)prop-2-yn-1-yloxy]methyl}piperidine |
| 4 | 3-Iodopyridine | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF | 4-{[3-(Pyridin-3-yl)prop-2-yn-1-yloxy]methyl}piperidine |
| 5 | Methyl 4-iodobenzoate | Pd(PPh₃)₄, CuI, i-Pr₂NH, THF | Methyl 4-(3-{[ (piperidin-4-yl)methyl]oxy}prop-1-yn-1-yl)benzoate |
The scope of the Sonogashira reaction is broad, tolerating a wide variety of functional groups on the aryl halide partner, including electron-donating and electron-withdrawing substituents. researchgate.net This tolerance allows for the synthesis of a library of compounds with diverse electronic and steric properties, making it a key strategy in medicinal chemistry and materials science for elaborating on the this compound scaffold.
Structural Modifications and Analog Design Based on 4 2 Propynyloxy Methyl Piperidine
Design Principles for Structure-Activity Relationship (SAR) Studies of 4-[(2-Propynyloxy)methyl]piperidine Analogs
The exploration of the structure-activity relationship (SAR) for analogs of this compound is guided by systematically modifying its three key structural components: the piperidine (B6355638) ring, the (propynyloxy)methyl linker, and the terminal alkyne. The primary goal of such studies is to understand how these modifications influence the compound's biological activity, selectivity, and physicochemical properties.
Key SAR exploration principles would involve:
Piperidine Ring Substitution: Introducing substituents at various positions of the piperidine ring can modulate lipophilicity, polarity, and steric bulk. For instance, substitution at the nitrogen atom can significantly alter basicity and pharmacokinetic properties.
Linker Modification: The length and flexibility of the ether-containing linker can be varied to probe the optimal spatial relationship between the piperidine ring and the propargyl group.
Propargyl Moiety Variation: The terminal alkyne is a key feature, likely involved in specific interactions or covalent bond formation with biological targets. Modifications here are critical for understanding its mechanism of action.
A hypothetical SAR study could explore the following modifications, with the expected impact on activity summarized in the table below.
| Modification | Rationale | Expected Impact on Activity |
| N-Alkylation of Piperidine | Modulate basicity and lipophilicity. | Potentially alter target binding and cell permeability. |
| Substitution on Piperidine Ring | Introduce steric bulk or polar groups. | Could enhance selectivity or introduce new interactions. |
| Extension of Alkoxy Linker | Vary the distance to the propargyl group. | May optimize positioning within a binding site. |
| Replacement of Propargyl Group | Investigate the role of the alkyne. | Could determine the necessity of the triple bond for activity. |
This table is illustrative and based on general medicinal chemistry principles, as specific SAR data for this compound is not extensively available in the public domain.
Exploration of Piperidine Ring Substitutions and Conformationally Restricted Analogs
Modifications to the piperidine ring of this compound can profoundly impact its biological profile. Substitutions can alter the ring's conformation and introduce new interactions with target biomolecules.
Piperidine Ring Substitutions:
The introduction of substituents on the carbon atoms of the piperidine ring can lead to analogs with altered properties. For example, the addition of methyl or other alkyl groups can increase lipophilicity, while polar groups like hydroxyl or fluoro can modulate polarity and hydrogen bonding capacity. The position of the substituent is also critical, as it can influence the preferred conformation of the piperidine ring (axial vs. equatorial). In studies of other 4-substituted piperidines, it has been shown that the conformational preferences can be influenced by protonation of the piperidine nitrogen, especially with polar substituents at the 4-position nih.gov.
Conformationally Restricted Analogs:
To better understand the bioactive conformation, conformationally restricted analogs can be designed. This can be achieved by introducing rigidifying elements, such as fusing the piperidine ring with another ring system to create bicyclic structures (e.g., tropane (B1204802) or granatane analogs). Such restrictions limit the number of accessible conformations, which can lead to increased potency and selectivity if the fixed conformation is the one required for biological activity. For instance, introducing unsaturation in the piperidine ring can increase planarity and has been shown to improve activity in some series of piperidine analogs dndi.org.
A representative set of potential piperidine ring modifications is presented in the table below.
| Analog Type | Specific Modification | Design Rationale |
| Substituted Piperidine | 3-Methyl or 3-Fluoro substitution | Explore steric and electronic effects on binding. |
| Conformationally Restricted | Introduction of a double bond (tetrahydropyridine) | Increase rigidity and planarity. |
| Bicyclic Analog | Fusion to form a tropane-like scaffold | Lock the conformation to probe spatial requirements. |
This table presents hypothetical examples based on common strategies in medicinal chemistry for exploring piperidine scaffolds.
Variations within the Propargyl Ether Moiety
The propargyl ether moiety is a crucial functional group in this compound, likely contributing significantly to its chemical reactivity and biological interactions. The terminal alkyne can act as a handle for click chemistry, a reactive group for covalent modification of targets, or a key binding element through interactions like π-stacking or hydrogen bonding.
Variations can be introduced to systematically probe the role of this moiety:
Homologation: The propargyl group can be extended to a butynyl or pentynyl group to assess the impact of linker length.
Substitution on the Alkyne: A methyl or other small alkyl group can be placed on the terminal carbon of the alkyne to block its reactivity and investigate the importance of the terminal proton.
Replacement of the Alkyne: The triple bond can be replaced with a double bond (allyl ether) or a single bond (propyl ether) to determine the necessity of the alkyne for its function.
The following table illustrates potential modifications to the propargyl ether moiety.
| Modification | Resulting Moiety | Purpose of Modification |
| Homologation | But-3-ynyloxy | Investigate effect of increased distance. |
| Terminal Substitution | But-2-ynyloxy | Block terminal alkyne reactivity. |
| Alkyne to Alkene | Allyloxy | Assess the importance of the triple bond. |
| Ether to Thioether | Propargylthio | Evaluate the role of the ether oxygen. |
This table provides illustrative examples of modifications to the propargyl ether moiety based on established medicinal chemistry tactics.
Scaffold Hopping and Bioisosteric Replacements for Enhanced Research Utility
Scaffold Hopping:
Scaffold hopping is a strategy used to replace the core structure (scaffold) of a molecule with a different one while maintaining similar biological activity. For this compound, the piperidine ring could be replaced with other cyclic amines to explore new chemical space and potentially improve properties. Examples of alternative scaffolds include:
Pyrrolidine (B122466): A five-membered ring analog.
Azepane: A seven-membered ring analog.
Morpholine: To introduce a second heteroatom and increase polarity. dndi.org
Thiomorpholine: To explore the effect of a sulfur heteroatom.
This approach can lead to the discovery of novel analogs with different physicochemical properties, potentially improving solubility, metabolic stability, or cell permeability.
Bioisosteric Replacements:
Nitrile: The cyano group can mimic some of the electronic properties of the alkyne.
Trifluoromethyl: This group can act as a bioisostere for a t-butyl group and can influence metabolic stability.
Small Heterocycles: Rings like oxadiazole or triazole can be used to replace the propargyl ether, offering different hydrogen bonding capabilities and metabolic profiles.
The table below provides examples of scaffold hopping and bioisosteric replacement strategies.
| Strategy | Original Moiety | Replacement Moiety | Potential Advantage |
| Scaffold Hopping | Piperidine | Morpholine | Increased polarity, potentially improved solubility. |
| Bioisosteric Replacement | Propargyl Group | Nitrile Group | Mimic electronic properties with altered reactivity. |
| Bioisosteric Replacement | Ether Oxygen | Thioether Sulfur | Altered bond angles and metabolic stability. |
This table illustrates potential scaffold hopping and bioisosteric replacement strategies applicable to this compound.
Synthesis of Deuterated and Isotopic Analogs of this compound for Mechanistic Probes
The synthesis of isotopically labeled analogs of this compound is a powerful tool for elucidating its mechanism of action and metabolic fate. Deuterium (²H) and Carbon-13 (¹³C) are the most commonly used stable isotopes for this purpose.
Deuterated Analogs:
Deuteration, the replacement of hydrogen with deuterium, can be used to probe metabolic pathways. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect, slowing down metabolic processes that involve the cleavage of that bond. Strategic deuteration can therefore enhance metabolic stability. juniperpublishers.comcambridgemedchemconsulting.comnih.gov
Potential sites for deuteration in this compound include:
The methylene (B1212753) group adjacent to the ether oxygen.
The propargylic protons.
Positions on the piperidine ring that are susceptible to metabolism.
The synthesis of deuterated analogs can be achieved by using deuterated starting materials or reagents. For example, a deuterated propargyl alcohol could be used in the synthesis of the target compound.
Isotopic Analogs for Mechanistic Studies:
Isotopically labeled compounds, particularly with ¹³C or Nitrogen-15 (¹⁵N), are invaluable for mechanistic studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By tracking the isotopic label, it is possible to follow the transformation of the molecule in a chemical reaction or biological system. For instance, a ¹³C-labeled propargyl group could be used to determine if this moiety forms a covalent adduct with a biological target.
The synthesis of such analogs typically involves a multi-step process starting from commercially available isotopically labeled precursors.
| Isotopic Label | Position of Label | Application |
| Deuterium (²H) | Methylene bridge | Investigate metabolic stability. |
| Carbon-13 (¹³C) | Alkyne carbons | Elucidate reaction mechanisms and target binding. |
| Nitrogen-15 (¹⁵N) | Piperidine nitrogen | Study protein-ligand interactions via NMR. |
This table provides examples of how isotopic labeling can be applied to study this compound.
Mechanistic Biological and Pharmacological Investigations of 4 2 Propynyloxy Methyl Piperidine Derivatives Excluding Clinical Outcomes
Target Identification and Molecular Engagement Studies
The initial step in understanding the pharmacological potential of 4-[(2-Propynyloxy)methyl]piperidine derivatives involves identifying their biological targets. In silico methods, such as those using web tools like SwissTargetPrediction, are often employed to predict the most probable protein targets for these novel compounds. clinmedkaz.org These computational approaches analyze the chemical structure of the derivatives and compare them to libraries of known ligands for various biological targets, including enzymes, receptors, ion channels, and transporters. clinmedkaz.org
Studies on various piperidine (B6355638) derivatives have revealed their capacity to interact with a range of biological targets. For instance, certain derivatives have been identified as dual inhibitors of cholinesterase and monoamine oxidase, while others act as inhibitors of the norepinephrine (B1679862) transporter or dopamine (B1211576) transporter. clinmedkaz.org The versatility of the piperidine scaffold allows for the design of molecules that can target multiple proteins, potentially leading to synergistic therapeutic effects.
In Vitro Enzyme Inhibition or Activation Profiling
Following target identification, in vitro enzyme assays are crucial for quantifying the inhibitory or activating effects of this compound derivatives. These assays measure the concentration of the compound required to inhibit or activate a specific enzyme by 50% (IC50 or EC50, respectively).
For example, derivatives of piperidine have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. nih.govmdpi.com The inhibitory potency of these compounds is often evaluated using Ellman's method or similar spectrophotometric assays. Structure-activity relationship (SAR) studies have shown that modifications to the piperidine ring and its substituents can significantly impact their inhibitory activity and selectivity for AChE over BChE. nih.gov For instance, the introduction of a benzhydryl moiety can enhance the inhibitory potency against AChE by interacting with the peripheral anionic site of the enzyme. nih.gov
Similarly, piperidine derivatives have been investigated as inhibitors of other enzymes, such as dipeptidyl peptidase II (DPP II) and the bacterial enzyme MurA. nih.govresearchgate.net In the case of DPP II inhibitors, the stereochemistry of substituents on the piperidine ring was found to be critical for potent inhibition. nih.gov For MurA inhibitors, the focus has been on designing hybrid molecules that combine the piperidine scaffold with other chemical moieties to achieve significant antibacterial activity. researchgate.net
Table 1: In Vitro Enzyme Inhibition Data for Selected Piperidine Derivatives
| Compound/Derivative | Target Enzyme | IC50 Value | Reference |
| Benzimidazole-based piperidine analog 10 | Acetylcholinesterase (AChE) | 19.44 ± 0.60 µM | mdpi.com |
| Benzimidazole-based piperidine analog 10 | Butyrylcholinesterase (BChE) | 21.57 ± 0.61 µM | mdpi.com |
| Compound 12 (piperidine derivative) | Acetylcholinesterase (AChE) | Not specified, but noted as best inhibitory potency | nih.gov |
| Compound 29 (piperidine derivative) | Butyrylcholinesterase (BChE) | Not specified, but noted as highest selectivity | nih.gov |
| 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide (25y) | STAT6 | 0.70 nM | nih.gov |
| (4S)-methyl N-(2,4-diaminobutanoyl)piperidine | Dipeptidyl Peptidase II (DPP II) | Subnanomolar | nih.gov |
Investigation of Cellular Uptake and Intracellular Localization Mechanisms
Understanding how this compound derivatives enter cells and where they accumulate is essential for interpreting their biological effects. The physicochemical properties of these compounds, such as lipophilicity and charge, play a significant role in their ability to cross cell membranes. The piperidine ring itself, being a basic amine, can be protonated at physiological pH, which can influence its interaction with the negatively charged cell membrane.
While specific studies on the cellular uptake of this compound are not extensively detailed in the provided search results, general principles of drug transport apply. Passive diffusion is a likely mechanism for lipophilic derivatives, while charged molecules may utilize transporter proteins. The propargyl group, being relatively small and nonpolar, is not expected to significantly hinder membrane permeation.
Application of Activity-Based Probes Derived from this compound
The terminal alkyne of the propargyloxy group in this compound makes it an ideal candidate for the development of activity-based probes (ABPs). ABPs are powerful tools used to study the activity of enzymes within their native cellular environment. nih.gov They typically consist of a reactive group (the "warhead") that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific enzyme or enzyme family, and a reporter tag (e.g., a fluorophore or biotin) for detection and analysis. nih.gov
The propargyl group can serve as a "click chemistry" handle. Through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a reporter tag functionalized with an azide (B81097) group can be attached to the alkyne of the piperidine derivative after it has bound to its target enzyme. This allows for the visualization and identification of the target protein. This approach has been used to develop probes for various enzyme classes, including serine hydrolases. nih.gov While the direct application of this compound as an ABP is not explicitly detailed in the provided results, its structure is highly amenable to this strategy.
Applications of 4 2 Propynyloxy Methyl Piperidine in Chemical Biology and Materials Science Research
Bioconjugation Strategies for Protein and Nucleic Acid Labeling via Click Chemistry
The terminal alkyne in 4-[(2-Propynyloxy)methyl]piperidine makes it an ideal candidate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govresearchgate.net This reaction's high efficiency, selectivity, and biocompatibility allow for the precise labeling of biological macromolecules like proteins and nucleic acids. nih.govnih.gov
In a typical bioconjugation strategy, a biomolecule of interest is first functionalized with an azide (B81097) group. This can be achieved through various methods, such as the incorporation of azido-amino acids into proteins or the use of azide-modified phosphoramidites in nucleic acid synthesis. Subsequently, the azide-modified biomolecule is treated with this compound in the presence of a copper(I) catalyst. The "click" reaction results in the formation of a stable triazole linkage, covalently attaching the piperidine-containing tag to the biomolecule.
The piperidine (B6355638) ring in this context can serve multiple purposes. It can act as a simple molecular scaffold, or its physicochemical properties can be exploited to influence the behavior of the labeled biomolecule. For instance, the basicity of the piperidine nitrogen can be utilized to alter the local charge environment or to introduce pH-dependent interactions.
| Bioconjugation Target | Azide Functionalization Method | Click Reaction Product | Potential Application |
| Protein | Incorporation of azido-amino acids (e.g., azidohomoalanine) | Protein-triazole-piperidine conjugate | Studying protein localization and trafficking |
| Nucleic Acid (DNA/RNA) | Synthesis with azide-modified phosphoramidites | Nucleic acid-triazole-piperidine conjugate | Development of nucleic acid-based diagnostics |
| Cell Surface Glycans | Metabolic labeling with azide-functionalized sugars | Glycan-triazole-piperidine conjugate | Investigating cell-cell interactions |
Development of Fluorescent Probes and Imaging Agents for Cellular Research
The structure of this compound is conducive to the creation of novel fluorescent probes for cellular imaging. The propargyl group allows for the straightforward attachment of a fluorophore through click chemistry. nih.govnih.gov By reacting this compound with an azide-containing fluorescent dye, a new molecule is created that combines the imaging capabilities of the fluorophore with the targeting potential of the piperidine moiety.
The piperidine ring can be further modified to introduce specific binding functionalities, enabling the probe to target particular organelles or cellular components. For example, derivatization of the piperidine nitrogen could introduce ligands for specific receptors or transporters on the cell surface. This targeted approach enhances the probe's utility by allowing for the visualization of specific biological processes or structures within a complex cellular environment.
| Fluorophore (Azide-Functionalized) | Targeting Moiety (on Piperidine) | Resulting Probe | Potential Imaging Application |
| Coumarin Azide | None (general cellular uptake) | Coumarin-triazole-piperidine | General cell staining and morphology studies |
| Fluorescein Azide | Biotin | Fluorescein-triazole-piperidine-biotin | Targeting avidin-expressing cells or proteins |
| Rhodamine Azide | Mitochondria-targeting triphenylphosphonium cation | Rhodamine-triazole-piperidine-TPP | Imaging mitochondrial dynamics |
Incorporation into Polymer Networks and Advanced Materials for Academic Exploration
In materials science, the alkyne functionality of this compound is a valuable tool for the synthesis and modification of polymers. nih.govresearchgate.net This compound can be utilized in several ways to create advanced materials with tailored properties.
One approach involves the use of this compound as a monomer in polymerization reactions. For instance, it can be copolymerized with other monomers to introduce pendant alkyne groups along a polymer backbone. These alkyne groups then serve as reactive sites for post-polymerization modification via click chemistry, allowing for the attachment of a wide range of functional molecules. mdpi.com This method provides a high degree of control over the final properties of the material.
Alternatively, this compound can be used as a cross-linking agent. In a polymer matrix containing azide functionalities, the addition of this bifunctional piperidine derivative can lead to the formation of a cross-linked network through CuAAC. The density of these cross-links can be controlled to tune the mechanical properties of the resulting material, such as its stiffness and swelling behavior. researchgate.net
| Polymerization Strategy | Role of this compound | Resulting Material | Potential Research Application |
| Copolymerization | Alkyne-functionalized monomer | Linear polymer with pendant piperidine and alkyne groups | Surface functionalization of materials |
| Post-polymerization modification | Click reagent for azide-containing polymers | Polymer with appended piperidine moieties | Creation of stimuli-responsive hydrogels |
| Cross-linking | Bifunctional cross-linker for azide-containing polymers | Cross-linked polymer network | Development of biocompatible scaffolds for tissue engineering |
Design and Synthesis of Ligands for Metal Catalysis and Organocatalysis
The this compound molecule can be elaborated into more complex ligand structures. The propargyl group can be transformed through various chemical reactions, such as hydroamination or cycloaddition, to introduce additional coordinating atoms or chiral centers. For example, reaction of the alkyne with a chiral amine could yield a bidentate ligand suitable for asymmetric catalysis. Furthermore, the piperidine nitrogen can be functionalized to create multidentate ligands. nih.gov
| Catalyst Type | Ligand Design Strategy | Potential Catalytic Application |
| Metal Catalysis | Coordination of piperidine nitrogen to a metal center (e.g., Ruthenium, Palladium) | C-C bond formation reactions (e.g., Suzuki, Heck couplings) |
| Organocatalysis | Use of the piperidine as a basic catalyst or as a scaffold for a chiral catalyst | Asymmetric aldol (B89426) or Michael additions |
| Bimetallic Catalysis | Synthesis of a dimeric ligand via alkyne coupling | Cooperative catalysis for challenging transformations |
Precursors for the Synthesis of Complex Natural Products and Synthetic Architectures
The piperidine ring is a core structural feature of numerous natural products, many of which exhibit significant biological activity. organic-chemistry.orgresearchgate.netacs.org Therefore, substituted piperidines like this compound are valuable starting materials in the total synthesis of these complex molecules. researchgate.netnih.gov
The propargyl group offers a versatile handle for carbon-carbon bond formation and functional group interconversion, which are essential steps in the construction of intricate molecular architectures. For instance, the alkyne can undergo hydration to form a ketone, reduction to an alkane, or participate in various coupling reactions to build up the carbon skeleton of the target natural product. The piperidine ring itself can be further functionalized or its stereochemistry controlled to match that of the natural product.
| Natural Product Class | Key Synthetic Transformation of the Propargyl Group | Example of Target Molecule (Hypothetical) |
| Piperidine Alkaloids | Sonogashira coupling to append an aryl group | A synthetic analog of a marine alkaloid |
| Indolizidine Alkaloids | Intramolecular cyclization onto the piperidine nitrogen | A precursor to a poison frog alkaloid |
| Quinolizidine Alkaloids | A-to-alkyne conjugate addition | A building block for a lupin alkaloid derivative |
Computational and Theoretical Studies of 4 2 Propynyloxy Methyl Piperidine
Computational Investigation of Reaction Mechanisms and Transition StatesNo specific data is available.
Until dedicated computational research on 4-[(2-Propynyloxy)methyl]piperidine is published, a detailed and scientifically accurate article on these specific topics cannot be compiled.
Future Research Directions and Unexplored Avenues for 4 2 Propynyloxy Methyl Piperidine
Emerging Synthetic Methodologies for Diversification and Scale-Up
The future synthesis of 4-[(2-Propynyloxy)methyl]piperidine and its analogs will likely move beyond traditional methods towards more efficient, sustainable, and scalable approaches. The development of diverse libraries of related compounds is crucial for exploring their full potential.
Key emerging methodologies include:
Catalytic Hydrogenation: Modern approaches to the synthesis of piperidine (B6355638) rings often involve the hydrogenation of pyridine (B92270) precursors. nih.gov Recent advancements have seen the development of novel catalysts, such as heterogeneous cobalt catalysts on titanium nanoparticles, which allow for these reactions to occur under milder, acid-free conditions, and even in aqueous solutions. nih.gov Applying these greener catalytic systems could significantly improve the efficiency and environmental footprint of synthesizing the core piperidine structure of the target molecule.
Flow Chemistry: For large-scale production, flow chemistry offers significant advantages over batch processing. The use of flow microreactors for reactions like radical electroreductive cyclization to form piperidine rings has been demonstrated. mdpi.com This technology allows for precise control over reaction parameters, improved safety, and easier scale-up, which would be essential for the industrial application of this compound or its derivatives.
Annulation Reactions: Formal [4+2] and [5+1] annulation reactions are powerful strategies for constructing the piperidine ring with a high degree of control over substitution patterns. mdpi.com Future research could focus on adapting these methods to directly install the (2-propynyloxy)methyl side chain or a precursor, allowing for rapid diversification of the piperidine core.
Solid-Phase Synthesis: For the creation of peptide-like structures or combinatorial libraries, solid-phase peptide synthesis (SPPS) methodologies could be adapted. While this compound itself is not an amino acid, its structural features could be incorporated into peptide scaffolds. The use of alternative reagents like 4-methylpiperidine (B120128) in SPPS highlights the ongoing effort to refine these techniques. researchgate.netscielo.org.mx
| Synthetic Strategy | Potential Advantage for this compound | Relevant Research Area |
| Advanced Catalytic Hydrogenation | Greener synthesis, milder conditions, potential for aqueous media. | Scale-up and Sustainable Chemistry |
| Flow Chemistry | Enhanced safety, precise control, easier scalability. | Industrial Production |
| Modern Annulation Reactions | High control over stereochemistry and substitution patterns. | Library Diversification |
| Solid-Phase Synthesis Adaptation | Rapid generation of combinatorial libraries for screening. | Medicinal Chemistry |
Identification of Novel Biological Targets and Pathways for Fundamental Research
The piperidine scaffold is present in numerous bioactive compounds and pharmaceuticals, suggesting that this compound could interact with a range of biological targets. researchgate.netnih.govresearchgate.net The propargyl group is a particularly powerful tool for identifying these targets through chemical biology approaches.
Future research in this area should focus on:
In Silico Screening: Computational methods can predict potential biological targets and activity spectra for novel piperidine derivatives. clinmedkaz.org By modeling the interactions of this compound with known protein structures, researchers can prioritize experimental studies and gain insights into its potential pharmacological effects, which may include activity against cancer, central nervous system disorders, or as an antimicrobial agent. researchgate.netclinmedkaz.org
Activity-Based Protein Profiling (ABPP): The terminal alkyne allows for the use of ABPP. The compound can be introduced to a biological system (e.g., cell lysate or live cells), and after it binds to its target protein(s), a reporter tag with an azide (B81097) group (e.g., a fluorophore or biotin) can be "clicked" on. This allows for the visualization and isolation of the target proteins, enabling their identification by mass spectrometry.
Probing Enzyme Activity: Many enzymes are targets for piperidine-containing drugs. For instance, derivatives have been synthesized to act as inhibitors for dipeptidyl peptidase II (DPP II). nih.gov The unique structure of this compound could be explored for its inhibitory potential against various enzyme classes, such as proteases, kinases, or metabolic enzymes.
Exploring Novel Pathways: Spiro-piperidine derivatives have recently been identified as inhibitors of fatty acid synthesis in pathogenic bacteria by disrupting cell membrane homeostasis. nih.gov This highlights that piperidine scaffolds can interfere with pathways beyond traditional receptor binding. The biological effects of this compound on fundamental cellular processes like lipid metabolism or signal transduction remain a rich area for investigation.
Integration with Advanced Spectroscopic and Imaging Techniques for Mechanistic Elucidation
Understanding how this compound interacts with its environment at a molecular level is key to its development. The integration of advanced analytical techniques will be crucial for elucidating reaction mechanisms and biological modes of action.
Advanced NMR Spectroscopy: Two-dimensional and three-dimensional NMR techniques can be used to definitively establish the structure and stereochemistry of new analogs derived from this compound. Furthermore, techniques like saturation transfer difference (STD) NMR can be used to study its binding to target proteins, identifying the specific parts of the molecule involved in the interaction.
Mass Spectrometry Imaging: This technique can visualize the distribution of the compound and its metabolites in tissue sections, providing valuable information about its localization in a biological system without the need for radioactive labeling.
Fluorescence Imaging: By "clicking" a fluorescent dye onto the alkyne handle, the subcellular localization of this compound can be tracked in real-time using confocal microscopy. This could reveal, for example, whether the compound accumulates in specific organelles like the mitochondria or the endoplasmic reticulum, offering clues to its biological function. nih.gov
Mechanistic Studies of "Click" Reactions: While CuAAC is a robust reaction, detailed mechanistic studies using techniques like X-ray Photoelectron Spectroscopy (XPS) or in-situ IR spectroscopy can help optimize reaction conditions, especially when applied in complex biological media or on the surface of nanomaterials. acs.org
Applications in Supramolecular Chemistry and Nanotechnology
The ability of the propargyl group to participate in click chemistry makes this compound an attractive building block for the construction of complex, functional materials.
Functionalization of Nanomaterials: The compound can be covalently attached to the surface of various nanomaterials, such as silicon nanoparticles or quantum dots, via its alkyne group. google.com This functionalization could impart new properties to the nanoparticles, such as improved dispersibility in biological media or the ability to target specific cell types.
Development of Smart Polymers: By incorporating this compound as a monomer or a side-chain functional group, new polymers can be synthesized. For example, it could be clicked onto a polymer backbone to create materials for drug delivery systems, where the piperidine moiety could enhance interaction with biological tissues. nih.gov
Formation of Supramolecular Assemblies: Supramolecular chemistry involves the self-assembly of molecules into larger, ordered structures. The piperidine moiety can participate in non-covalent interactions, while the alkyne can be used to covalently link components within a pre-organized assembly. This could lead to the creation of novel hydrogels, micelles, or vesicles with potential applications in biomedicine, similar to how porphyrin-based assemblies are used for imaging and therapy. nih.gov
| Application Area | Role of this compound | Potential Outcome |
| Nanotechnology | Surface functionalization of nanoparticles via the alkyne group. | Targeted drug delivery vehicles, novel imaging agents. |
| Polymer Chemistry | Monomer or side-chain for polymerization or post-polymerization modification. | Bioactive films, smart hydrogels for controlled release. |
| Supramolecular Chemistry | Building block for creating complex, self-assembled structures. | Functional micelles, sensors, and organized molecular systems. |
Opportunities for Multidisciplinary Collaborations in Chemical Sciences
The full potential of this compound can only be realized through collaborations that bridge different scientific disciplines. Its study is not confined to synthetic organic chemistry but extends into medicinal chemistry, materials science, and chemical biology.
Chemistry and Biology: Synthetic chemists can create libraries of analogs, which are then screened by biologists and pharmacologists to identify lead compounds for new therapeutics. nih.gov Insights from biological testing can then feed back into the design of new, more potent, and selective molecules. nih.gov
Chemistry and Materials Science: The development of novel materials, such as functionalized nanoparticles or polymers, requires the combined expertise of organic chemists to synthesize and functionalize the piperidine building block and materials scientists to characterize the resulting materials and develop them into functional devices. google.comnih.gov
Computational and Experimental Chemistry: Collaborations between computational chemists performing in silico predictions and experimental chemists synthesizing and testing these predictions can accelerate the discovery process, making it more efficient and cost-effective. clinmedkaz.org This synergy is essential for rapidly identifying the most promising avenues for research.
The exploration of this compound and its derivatives sits (B43327) at the intersection of these fields, offering a rich platform for collaborative research that could lead to significant advances in both fundamental science and practical applications.
Q & A
Basic Questions
Q. What are the optimal synthetic routes and conditions for preparing 4-[(2-Propynyloxy)methyl]piperidine?
- Methodology : The synthesis typically involves nucleophilic substitution of piperidine with 2-propynyl chloride derivatives. Key steps include:
- Reaction conditions : Use of anhydrous dichloromethane as a solvent and triethylamine as a base to deprotonate piperidine, facilitating the substitution reaction at 0–25°C .
- Purification : Crystallization from ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product .
- Yield optimization : Adjust stoichiometric ratios (1:1.2 piperidine to propynyl chloride) and monitor reaction progress via TLC.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical techniques :
- NMR spectroscopy : H NMR to verify piperidine ring protons (δ 1.4–2.8 ppm) and propynyloxy methylene protons (δ 3.5–4.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 180.15) .
- FT-IR : Peaks at ~2100 cm (C≡C stretch) and ~1100 cm (C-O-C ether linkage) .
Q. What are the recommended assays for preliminary biological activity screening of this compound?
- In vitro approaches :
- Enzyme inhibition assays : Test acetylcholinesterase (AChE) or monoamine oxidase (MAO) inhibition using spectrophotometric methods (e.g., Ellman’s assay for AChE) .
- Receptor binding studies : Radioligand displacement assays (e.g., μ-opioid or serotonin receptors) to determine IC values .
Advanced Research Questions
Q. How can synthetic challenges, such as low yields or side-product formation, be addressed?
- Strategies :
- Catalytic optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 80°C) and improve regioselectivity .
- Byproduct mitigation : Employ scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .
Q. How should contradictory data in receptor binding studies (e.g., varying IC across assays) be analyzed?
- Resolution methods :
- Assay standardization : Control variables like buffer pH, temperature, and ligand concentration (e.g., 10 nM radioligand) .
- Structural analogs comparison : Compare with derivatives (e.g., 4-[(2-Methyl-2-propenyl)oxy]piperidine) to identify substituent effects on binding affinity .
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes and explain discrepancies .
Q. What protocols ensure compound stability during long-term storage and experimental use?
- Stability studies :
- Accelerated degradation tests : Expose the compound to 40°C/75% RH for 4 weeks and monitor via HPLC for decomposition products .
- Storage recommendations : Store at –20°C in airtight, light-resistant containers under nitrogen atmosphere to prevent oxidation .
Q. How do structural modifications (e.g., replacing propynyloxy with cyclohexyl or methoxy groups) impact pharmacological properties?
- Comparative analysis :
- Lipophilicity : Measure logP values (e.g., propynyloxy: ~1.8 vs. cyclohexyl: ~2.5) to predict blood-brain barrier permeability .
- Bioactivity shifts : Test analogs in cytotoxicity assays (e.g., MTT on HEK293 cells) to correlate substituent size/electronic effects with toxicity .
- Metabolic stability : Use liver microsome assays to assess susceptibility to CYP450-mediated oxidation (e.g., propynyl groups may reduce metabolic clearance) .
Methodological Notes
- Retrosynthetic analysis : Prioritize commercially available precursors (e.g., piperidine and propargyl bromide) to streamline synthesis .
- Data validation : Use orthogonal analytical methods (e.g., LC-MS + C NMR) to confirm compound identity and purity (>95%) .
- Ethical compliance : For in vivo studies, adhere to institutional guidelines (e.g., IACUC protocols) and avoid referencing non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
